molecular formula C22H16FN3O3 B11312129 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11312129
M. Wt: 389.4 g/mol
InChI Key: JUSYNFIZGWKHKZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group and an oxadiazole ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with acetic anhydride to form 4-fluorophenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-fluorophenyl hydrazine. The next step involves the cyclization of 4-fluorophenyl hydrazine with benzoic acid to form the oxadiazole ring. Finally, the oxadiazole intermediate is coupled with 2-bromoacetophenone to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to benzodiazepine receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This binding can modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its potential anticonvulsant and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C22H16FN3O3/c23-16-10-12-17(13-11-16)28-14-20(27)24-19-9-5-4-8-18(19)22-25-21(26-29-22)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)

InChI Key

JUSYNFIZGWKHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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